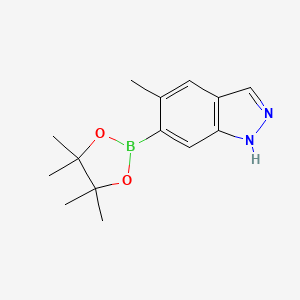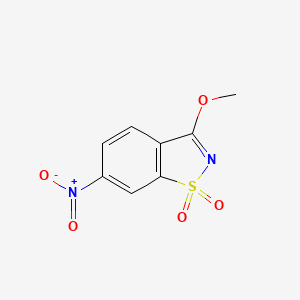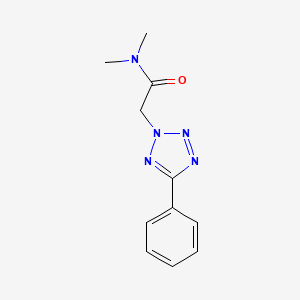![molecular formula C19H24Cl2N2O B15155235 N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-[3-(dimethylamino)propyl]amine](/img/structure/B15155235.png)
N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-[3-(dimethylamino)propyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}[3-(DIMETHYLAMINO)PROPYL]AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl ether group, dichlorophenyl moiety, and a dimethylamino propylamine chain, making it a versatile molecule for synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}[3-(DIMETHYLAMINO)PROPYL]AMINE typically involves multiple steps, starting with the preparation of the benzyl ether and dichlorophenyl intermediates. The key steps include:
Formation of Benzyl Ether: This involves the reaction of benzyl alcohol with a suitable chlorinating agent to form benzyl chloride, followed by the reaction with a phenol derivative to form the benzyl ether.
Introduction of Dichlorophenyl Group: The dichlorophenyl group is introduced through a halogenation reaction using chlorine or other chlorinating agents.
Attachment of Dimethylamino Propylamine Chain: This step involves the reaction of the dichlorophenyl intermediate with dimethylamino propylamine under suitable conditions, such as the presence of a base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}[3-(DIMETHYLAMINO)PROPYL]AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl ether and dichlorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
{[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}[3-(DIMETHYLAMINO)PROPYL]AMINE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}[3-(DIMETHYLAMINO)PROPYL]AMINE involves its interaction with specific molecular targets and pathways. The benzyl ether and dichlorophenyl groups may interact with hydrophobic pockets in proteins, while the dimethylamino propylamine chain can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[4-(METHOXY)-3,5-DICHLOROPHENYL]METHYL}[3-(DIMETHYLAMINO)PROPYL]AMINE
- {[4-(BENZYLOXY)-3,5-DIFLUOROPHENYL]METHYL}[3-(DIMETHYLAMINO)PROPYL]AMINE
- {[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}[3-(DIETHYLAMINO)PROPYL]AMINE
Uniqueness
The uniqueness of {[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}[3-(DIMETHYLAMINO)PROPYL]AMINE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyl ether and dichlorophenyl groups allows for versatile chemical modifications, while the dimethylamino propylamine chain provides potential for biological interactions.
This detailed article provides a comprehensive overview of {[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYL}[3-(DIMETHYLAMINO)PROPYL]AMINE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C19H24Cl2N2O |
|---|---|
Molekulargewicht |
367.3 g/mol |
IUPAC-Name |
N-[(3,5-dichloro-4-phenylmethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C19H24Cl2N2O/c1-23(2)10-6-9-22-13-16-11-17(20)19(18(21)12-16)24-14-15-7-4-3-5-8-15/h3-5,7-8,11-12,22H,6,9-10,13-14H2,1-2H3 |
InChI-Schlüssel |
NLPFBJZMXPGJDG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNCC1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15155167.png)
![Propyl 5-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15155175.png)
![N-(3-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15155178.png)
![4-Tert-butyl-3-phenyl-5-[(trimethylsilyl)ethynyl]-4,5-dihydro-1,2,4-oxadiazole](/img/structure/B15155183.png)

![1-{2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155192.png)

![N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]cyclohexanecarboxamide](/img/structure/B15155199.png)
![3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B15155200.png)
![3-(2-methylprop-2-en-1-yl)-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15155213.png)
![5-[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-5-methyl-3-propyl-dihydro-furan-2-one](/img/structure/B15155236.png)
![Ethyl 5-{[4-(2-amino-2-oxoethoxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15155240.png)
![ethyl 4-(1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl)benzoate](/img/structure/B15155257.png)
